molecular formula C4H10NO3P B6250528 (1-aminocyclobutyl)phosphonic acid CAS No. 186187-24-6

(1-aminocyclobutyl)phosphonic acid

Cat. No.: B6250528
CAS No.: 186187-24-6
M. Wt: 151.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Aminocyclobutyl)phosphonic acid is an organophosphorus compound characterized by a cyclobutyl ring substituted with an amino group and a phosphonic acid group. This compound belongs to the class of aminophosphonic acids, which are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-aminocyclobutyl)phosphonic acid typically involves the cyclization of suitable precursors followed by the introduction of the phosphonic acid group. One common method involves the cyclization of 1,4-diaminobutane followed by phosphorylation using phosphorous trichloride and subsequent hydrolysis to yield the desired product. Another approach involves the use of cyclobutylamine as a starting material, which is then reacted with phosphorous acid under suitable conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the transition state of peptide hydrolysis, allowing the compound to act as a potent inhibitor of enzymes like metalloproteases. This inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Uniqueness: (1-Aminocyclobutyl)phosphonic acid is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogues. This uniqueness can influence its binding affinity to enzymes and receptors, making it a valuable compound for specific applications in medicinal chemistry and agriculture .

Properties

CAS No.

186187-24-6

Molecular Formula

C4H10NO3P

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.